Butyl 5-sulphamoyl-o-anisate chemical structure and molecular weight
Butyl 5-sulphamoyl-o-anisate chemical structure and molecular weight
In-Depth Technical Guide: Butyl 5-Sulphamoyl-o-Anisate – Structural Dynamics and Synthetic Applications
Executive Summary
As a Senior Application Scientist in API (Active Pharmaceutical Ingredient) process development, optimizing amidation reactions for substituted benzamides is a recurring and critical challenge.1[1] serves as a pivotal intermediate in the synthesis of neuroleptic agents, including Sulpiride, Amisulpride, and Levosulpiride. This whitepaper dissects the structural properties of this specific ester and explains the mechanistic causality behind its selection over free acid or methyl ester alternatives in pharmaceutical workflows.
Physicochemical Profiling & Structural Elucidation
To engineer a robust synthetic route, we must first analyze the molecular architecture of our starting materials. Butyl 5-sulphamoyl-o-anisate features an ortho-methoxy group (the anisate core) which sterically and electronically modulates the reactivity of the adjacent ester carbonyl. The para-sulfamoyl group is pharmacophorically essential for the dopaminergic D2/D3 receptor antagonism exhibited by the final APIs.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | Butyl 5-sulfamoyl-2-methoxybenzoate |
| CAS Number | 53371-99-6 |
| Molecular Formula | C12H17NO5S[2] |
| Molecular Weight | 287.33 g/mol [2] |
| Core Structure | Ortho-anisate derivative |
| Functional Groups | Butyl ester, Methoxy ether, Primary sulfonamide |
Mechanistic Role in API Synthesis: The Causality of Experimental Choices
A common question in process chemistry is: Why specify the butyl ester rather than the free acid (3[3]) or the methyl ester? The answer lies in thermodynamic control and phase management during the nucleophilic acyl substitution step.
When synthesizing Sulpiride, the intermediate must undergo amidation with an amine, typically 4[4].
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Thermodynamic Drive: Amidation of an ester is an equilibrium process. To drive the reaction to completion, the leaving group (an alcohol) must be continuously removed. 1-Butanol has a boiling point of 117.7°C. This allows us to run the reaction at elevated temperatures (90–100°C) to overcome the activation energy barrier imposed by the sterically hindered ortho-methoxy group. We can simultaneously distill off the 1-butanol to shift the equilibrium forward (Le Chatelier's Principle) without losing the volatile amine nucleophile, which boils at ~162°C[4]. If a methyl ester were used, the liberated methanol (bp 64.7°C) would reflux at a much lower temperature, stalling the reaction kinetics unless conducted under high pressure.
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Phase Transfer & Solubility: The lipophilic butyl chain significantly enhances the solubility of the intermediate in non-polar organic solvents during upstream extraction processes, preventing premature crystallization and yield loss.
Synthetic pathway from Butyl 5-sulphamoyl-o-anisate to Sulpiride via nucleophilic acyl substitution.
Experimental Workflow: Amidation Protocol for Benzamide Synthesis
The following protocol outlines a self-validating system for the amidation of Butyl 5-sulphamoyl-o-anisate. Every step is designed with built-in physical or analytical checkpoints to ensure process integrity.
Step 1: Reagent Preparation & Moisture Control
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Causality: Water competes with the amine as a nucleophile, leading to the irreversible hydrolysis of the ester into 5[5] (5-sulfamoyl-2-methoxybenzoic acid).
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Action: Dry Butyl 5-sulphamoyl-o-anisate (1.0 eq) and 2-(aminomethyl)-1-ethylpyrrolidine (1.2 eq) over 3Å molecular sieves. Purge the reactor with inert nitrogen gas.
Step 2: Nucleophilic Acyl Substitution
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Causality: The ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, requiring thermal energy to reach the tetrahedral transition state.
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Action: Heat the neat mixture (or a high-boiling solvent solution such as toluene) to 90–100°C under continuous mechanical agitation.
Step 3: Distillation of 1-Butanol
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Causality: Continuous removal of the 1-butanol byproduct prevents the reverse reaction and thermodynamically pulls the reaction to completion.
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Action: Equip the reactor with a Dean-Stark apparatus or fractional distillation column. The reaction is deemed kinetically complete when the physical evolution of butanol ceases.
Step 4: Crystallization & Isolation
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Causality: The target API (Sulpiride) possesses different solubility parameters than the starting ester, allowing for selective precipitation.
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Action: Cool the mixture to 5°C. Induce crystallization by adding a cold anti-solvent (e.g., diisopropyl ether). Filter and wash the crude API to remove residual amine.
Step 5: Analytical Validation
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Causality: A protocol is only as reliable as its validation mechanism. We must confirm the complete consumption of the starting ester and the absence of the hydrolyzed acid impurity.
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Action: Perform HPLC analysis at 220 nm. The disappearance of the peak corresponding to Butyl 5-sulphamoyl-o-anisate (MW: 287.33 g/mol ) and the appearance of the API peak validates the success of the amidation.
Experimental workflow for the amidation of Butyl 5-sulphamoyl-o-anisate and analytical validation.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of Butyl 5-sulphamoyl-o-anisate, it must be strictly protected from ambient moisture. Hydrolytic degradation yields 5-sulfamoyl-2-methoxybenzoic acid, a highly regulated impurity in pharmacopeial monographs[5]. Store the compound in tightly sealed, opaque containers at 2–8°C to suppress both thermal degradation and photo-oxidation.
References
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Title: CAS 53371-99-6 | butyl 5-sulphamoyl-o-anisate supply Source: Guidechem URL: 1
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Title: Butyl 5-sulfamoyl-o-anisate | 53371-99-6 Source: BuyersGuideChem URL: 2
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Title: 5-sulphamoyl-o-anisic acid — Chemical Substance Information Source: NextSDS URL: 3
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Title: 22117-85-7 Sulpiride EP impurity D - Reference Standard Source: SynThink URL: 5
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Title: (S)-2-(Aminomethyl)-1-ethylpyrrolidine Source: Echemi URL: 4
